Lentinan

Overview

Description

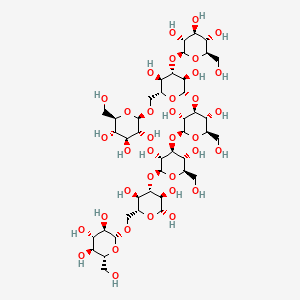

Lentinan is a polysaccharide isolated from the fruit body of shiitake mushroom (Lentinula edodes). It is a β-1,3 beta-glucan with β-1,6 branching. It has a molecular weight of 500,000 Da .

Synthesis Analysis

This compound can be synthesized using green methods. For instance, this compound has been used as a reducing and stabilizing agent in the green synthesis of palladium nanoparticles . Another study showed that fermenting Lentinula edodes with Bacillus subtilis natto increased the this compound extraction yield by 87.13% .Molecular Structure Analysis

This compound is a β-1,3 beta-glucan with β-1,6 branching. It has a molecular weight of 500,000 Da and specific rotation of +14-22° (NaOH) . The structure of this compound is not suitable for 1HNMR detection .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 500,000 Da and specific rotation of +14-22° (NaOH) . It is soluble in alkali solution or formic acid . It is stable if stored as directed; avoid strong oxidizing agents .Scientific Research Applications

Anti-Tumor Effect

Lentinan has been extensively researched for its anti-tumor effects. Studies have shown that its chemical properties are closely related to these effects. The anti-tumor activities of this compound are linked to immune enhancement, inhibition of tumor growth, and synergistic anti-tumor effects in chemotherapy (Ji Chen-fen, 2013). Further research on the structure-activity relationships of this compound is needed to provide a better scientific basis for its development and application.

Immunomodulatory Effects in Animal Health

This compound has shown promising results in enhancing disease-resistant immunity in chicken production. It has been observed to improve survival rate, immune organ index, enzyme activity, and in vitro bacteriostatic activity in chickens, while also reducing feed conversion ratio and lipid peroxide (Feng We, 2013).

Extraction, Purification, and Structural Analysis

Significant progress has been made in the extraction and purification processes of this compound. Understanding the structure and chain conformation of this compound is crucial, as these aspects are fundamental to its bioactivities, especially in anti-cancer treatment (Yangyang Zhang et al., 2011).

Clinical Applications in Cancer Treatment

This compound has been applied in the treatment of various cancers, particularly in combination with chemotherapy. It's utilized mainly in ancillary drug therapy and in improving the prognosis of cancer treatments (H. Min, 2010). Studies have reported its use in lung cancer treatment, showing effectiveness and safety when combined with chemotherapy agents like cisplatin (Chenchen Zhao et al., 2021).

Hematopoietic and Immunological Studies

In a syngeneic model of acute myeloid leukemia, this compound showed hematopoietic and immunological benefits. It resulted in weight gains, increased white blood cells and cytotoxic T-cells, and a reduction in anti-inflammatory cytokines in animal models. This compound combined with standard cancer treatments showed improved survival and reduced cachexia (E. McCormack et al., 2010).

Quality Control in Production

The quality control of this compound is essential for its therapeutic efficacy. Research has shown that batch-to-batch consistency, molecular weight, polydispersity index, and immunomodulatory effects arecrucial factors in maintaining the quality of this compound products. This includes studies on its chemical composition, triple-helical conformation, and molecular weight variations due to different production processes, all of which impact its immunological activities (Ying Wang et al., 2020).

Immunostimulatory Drug and Signal Transduction Pathways

This compound is known for its role as a biological defense modifier. The signal transduction pathways induced by this compound, including MAPKs such as ERK1/2 and JNK1/2, play a key role in its immunomodulating activity. These pathways are crucial for understanding how this compound activates the immune system, particularly in the context of anti-cancer therapies (Xiaojuan Xu et al., 2011).

Protective and Reparative Effects on Oxidative Damage

Research has also explored this compound's potential in preventing skin oxidative damage. Extracted from Lentinus edodes, this compound has shown significant anticancer, antibacterial, antiviral, and anticoagulant effects, with promising results in protecting against oxidative damage in skin cells (Yusha Zi et al., 2018).

Mechanism of Action

Lentinan, also known as Bromoduline or LC-33, is a polysaccharide extracted from Shiitake mushrooms. It has been used to improve general health for thousands of years in Asia and has been approved as an adjuvant therapy for cancer in Japan and China . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets immune cells, including both innate and adaptive immune branches . It has been shown to stimulate the production of white blood cells in the human cell line U937 . Moreover, this compound has been found to inhibit the JAK2/STAT3 signaling pathway , which plays a crucial role in immune responses and inflammation.

Mode of Action

This compound interacts with its targets to restore balance for optimal reactions against threats from pathogens, abnormal cell growth, and bodily stress . It has been shown to inhibit the inflammatory response by regulating the TLR4/MyD88 signaling pathway . Furthermore, it has been suggested that the mode of action of this compound is part of the thymus-derived immune mechanism .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the JAK2/STAT3 signaling pathway , which is involved in immune responses, inflammation, and cell growth. Additionally, this compound has been found to mitigate pemetrexed resistance in non-small cell lung cancer through inhibiting cell proliferation and inducing oxidative stress by suppressing the PI3K/Akt signaling pathway . It also has been suggested to modulate the microbiota–gut–liver axis .

Pharmacokinetics

It has been suggested that this compound can penetrate through the intestine and epithelial monolayer, which is mediated by macropinocytosis and clathrin-mediated endocytosis . This compound is thought to be inactive in humans when given orally and is therefore administered intravenously .

Result of Action

This compound has been shown to have anti-tumor, anti-inflammatory, and antiviral properties . It can inhibit cell proliferation and induce oxidative stress . In lung cancer, this compound combined with chemotherapy drugs has a significant effect in improving the prognosis of patients, enhancing their immune function, and reducing the side effects of chemotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, this compound has been shown to restore the intestinal bacterial microbiotal community structure in inflammatory bowel disease model mice . Moreover, some factors that are prone to causing inflammation in cows, such as IL-2, IL-8, and some liver injury markers, such as AST and ALT, were reduced after adding this compound .

Safety and Hazards

Lentinan has been reported to cause shiitake mushroom dermatitis . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

Future studies should examine how Lentinan interacts with and potentially enhances the efficacy of existing treatment modalities like chemotherapy and immunotherapy . There is a lack of long-term studies on the impact of this compound treatment, particularly concerning potential side effects and the effectiveness of the treatment .

Biochemical Analysis

Biochemical Properties

Lentinan interacts with various enzymes, proteins, and other biomolecules. Fermenting Lentinula edodes with Bacillus subtilis natto alters the molecular structure and antioxidant activity of this compound . The uronic acid content in the this compound molecular structure increases from 2.08% to 4.33% .

Cellular Effects

This compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is effective not only in improving quality of life, but also in promoting the efficacy of chemotherapy during lung cancer treatment .

Molecular Mechanism

The mechanism of action of this compound at the molecular level includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Fermentation significantly reduces the molecular weight of this compound and alters its apparent structure . The water solubility of fermented this compound is increased by 165.07%, and the antioxidant activity is significantly improved .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The mean value of overall response rate in treating lung cancer was increased from 43.3% of chemotherapy alone to 56.9% of this compound plus chemotherapy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-8-15(48)22(55)25(58)37(69-8)66-6-13-20(53)32(28(61)36(65)68-13)75-40-29(62)33(18(51)11(4-46)72-40)77-41-30(63)34(19(52)12(5-47)73-41)78-42-31(64)35(76-39-27(60)24(57)17(50)10(3-45)71-39)21(54)14(74-42)7-67-38-26(59)23(56)16(49)9(2-44)70-38/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXBMUKIXLNXGX-DMWITZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190781 | |

| Record name | Lentinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37339-90-5 | |

| Record name | Lentinan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lentinan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lentinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3bS,8bR)-3,3b,4,5,8,8b,9,10-octahydroindazolo[7,6-g]indazole](/img/structure/B1674653.png)

![(4Z)-4-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B1674656.png)

![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-](/img/structure/B1674668.png)